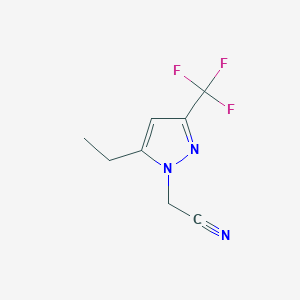
4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine, also known as 4-BEMPP, is an organic compound with potential applications in medicinal chemistry and drug discovery. It is a pyridine derivative containing a pyrazole ring and a bromine atom. 4-BEMPP has been identified as a novel scaffold for the development of bioactive compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study detailed the synthesis, separation, and characterization of a bifunctional chelate intermediate derived from a pyrazolylpyridine compound, exploring its potential use in time-resolved fluorescence immunoassay (TRFIA) chelates. The research delved into reaction conditions, mechanisms, and yield improvements, providing foundational knowledge for further applications in biochemical assays (Pang Li-hua, 2009).
- Another study focused on the synthesis of new polyheterocyclic ring systems derived from a related 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine precursor. This research highlights the versatility of pyrazolopyridine compounds in constructing complex heterocyclic structures, potentially leading to novel pharmaceuticals and materials (E. Abdel‐Latif et al., 2019).
Photophysical and Photochemical Properties
- Investigations into 2-(1H-pyrazol-5-yl)pyridines and their derivatives revealed unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings suggest applications in developing advanced photofunctional materials and understanding molecular photophysics (V. Vetokhina et al., 2012).
Catalysis and Organic Reactions
- A study demonstrated the regioselective synthesis of fused polycyclic pyrazolopyridines under ultrasound irradiation, showcasing an efficient method for creating complex organic molecules. This work underscores the potential of pyrazolopyridine derivatives in catalysis and as intermediates in organic synthesis (M. Nikpassand et al., 2010).
Antimicrobial and Antiviral Activities
- The synthesis and characterization of 1,3,4-trisubstituted pyrazole derivatives starting from a similar bromophenyl-pyrazolyl compound were investigated, with a focus on evaluating their cytotoxic activity against various tumor cell lines. This research highlights the potential of pyrazolopyridine compounds in developing new anticancer agents (Aladdin M. Srour et al., 2018).
Propriétés
IUPAC Name |
4-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAZZOVUZITPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=NC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



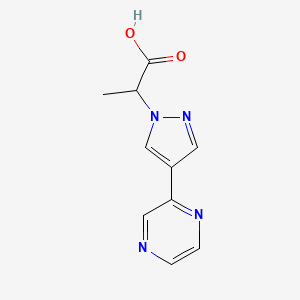
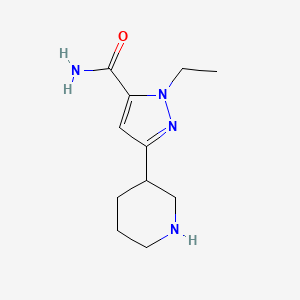
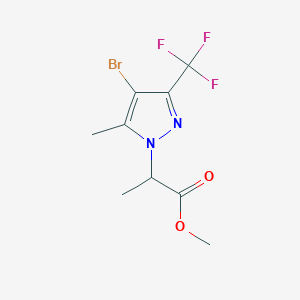
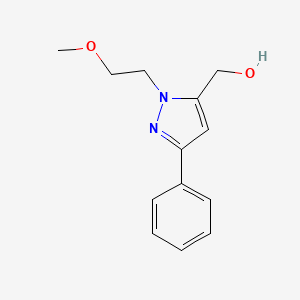





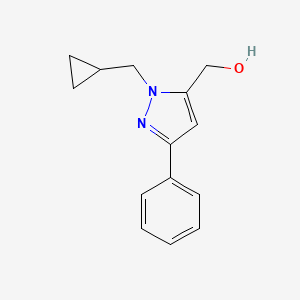
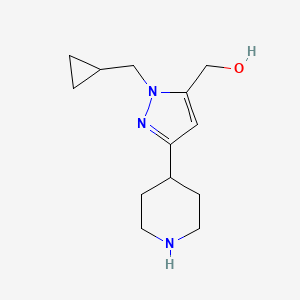
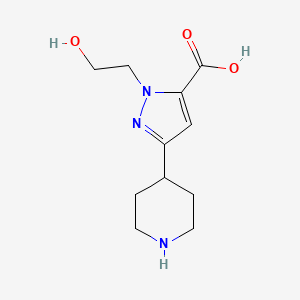
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
